molecular formula C20H21N3O3S2 B2817938 N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide CAS No. 946341-55-5

N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

Cat. No. B2817938
CAS RN: 946341-55-5
M. Wt: 415.53
InChI Key: WWMXQLMWTVZGEX-UHFFFAOYSA-N
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Description

N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a useful research compound. Its molecular formula is C20H21N3O3S2 and its molecular weight is 415.53. The purity is usually 95%.
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Scientific Research Applications

Antibacterial and Antimicrobial Properties

Research on novel heterocyclic compounds containing a sulfonamido moiety has demonstrated their significant potential as antibacterial agents. For instance, Azab, Youssef, and El‐Bordany (2013) synthesized compounds with high antibacterial activities, indicating the therapeutic potential of such structures in combating bacterial infections Azab, M. E., Youssef, M., & El‐Bordany, E. A. (2013). Molecules. Similarly, Sarvaiya, Gulati, and Patel (2019) evaluated the antimicrobial activity of arylazopyrazole pyrimidone clubbed heterocyclic compounds, showcasing their potential in addressing microbial resistance Sarvaiya, N., Gulati, S., & Patel, H. (2019). IARJSET.

Antitumor and Antioxidant Activities

The synthesis of compounds with sulfonamide derivatives has been explored for their tumor inhibitory and antioxidant activities. Hamdy, Anwar, Abu-Zied, and Awad (2013) discovered derivatives exhibiting promising potency against liver cancer cells, highlighting the compound's potential in cancer therapy Hamdy, N., Anwar, M., Abu-Zied, K., & Awad, H. (2013). Acta poloniae pharmaceutica.

Herbicidal Activity

Compounds featuring the sulfonamide group have also been investigated for their application in agriculture, particularly as herbicides. Hosokawa et al. (2001) synthesized optically active derivatives with significant herbicidal activity, underscoring the utility of such compounds in enhancing crop protection Hosokawa, A., Katsurada, M., Ikeda, O., Minami, N., & Jikihara, T. (2001). Bioscience, Biotechnology, and Biochemistry.

Inhibition of Thromboxane A2 Receptor

Derivatives of the compound have shown to be potent inhibitors of the thromboxane A2 receptor, offering a pathway to develop antithromboxane therapies. This research suggests potential applications in preventing thrombosis and cardiovascular diseases Wang, X., Liu, L., Huang, L., Herbst-Robinson, K., Cornec, A.-S., James, M. J., Sugiyama, S., Bassetto, M., Brancale, A., Trojanowski, J., Lee, V., Smith, A. B., Brunden, K., & Ballatore, C. (2014). ACS medicinal chemistry letters.

Carbonic Anhydrase Inhibitory Properties

The inhibition of carbonic anhydrase isozymes by sulfonamide derivatives represents another crucial area of research, with potential applications in treating glaucoma, epilepsy, and mountain sickness Akbaba, Y., Akıncıoğlu, A., Göçer, H., Göksu, S., Gülçin, I., & Supuran, C. (2014). Journal of Enzyme Inhibition and Medicinal Chemistry.

properties

IUPAC Name

N-[2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3S2/c24-20-10-9-18(19-6-3-13-27-19)22-23(20)12-11-21-28(25,26)17-8-7-15-4-1-2-5-16(15)14-17/h3,6-10,13-14,21H,1-2,4-5,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWMXQLMWTVZGEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NCCN3C(=O)C=CC(=N3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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